molecular formula C8H8BrClS B6193071 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene CAS No. 2680542-26-9

1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Cat. No.: B6193071
CAS No.: 2680542-26-9
M. Wt: 251.6
InChI Key:
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Description

1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 2-(methylsulfanyl)benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Chloromethylation: The next step involves the introduction of the chloromethyl group. This can be achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be targets for nucleophilic substitution reactions.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA are commonly used under mild to moderate conditions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 1-bromo-3-(methoxymethyl)-2-(methylsulfanyl)benzene.

    Oxidation: Oxidation of the methylsulfanyl group can yield 1-bromo-3-(chloromethyl)-2-(methylsulfinyl)benzene or 1-bromo-3-(chloromethyl)-2-(methylsulfonyl)benzene.

Scientific Research Applications

1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine and chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-methylbenzene: Lacks the chloromethyl and methylsulfanyl groups, making it less reactive in nucleophilic substitution and oxidation reactions.

    1-bromo-3-(chloromethyl)benzene: Lacks the methylsulfanyl group, reducing its versatility in oxidation reactions.

    1-bromo-3-(methylsulfanyl)benzene: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.

Uniqueness

1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both electrophilic (bromine and chloromethyl) and nucleophilic (methylsulfanyl) groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene involves the chlorination of 1-bromo-2-(methylsulfanyl)benzene followed by the reaction of the resulting product with formaldehyde.", "Starting Materials": [ "1-bromo-2-(methylsulfanyl)benzene", "Chlorine gas", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Chlorination of 1-bromo-2-(methylsulfanyl)benzene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene.", "Step 2: The resulting product is then reacted with formaldehyde in the presence of hydrochloric acid to form 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)-benzene.", "Step 3: The product is then washed with sodium hydroxide solution and water to remove any impurities and obtain the final product." ] }

CAS No.

2680542-26-9

Molecular Formula

C8H8BrClS

Molecular Weight

251.6

Purity

95

Origin of Product

United States

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